4-Bromophenyl vs. 4-Chlorophenyl Arylbiguanide: Differential Cytotoxicity in HT-29 Colon Cancer Cells
In a head-to-head comparison of arylbiguanide derivatives, the 4-bromophenyl compound (7g) demonstrated superior growth inhibition in HT-29 colon adenocarcinoma cells compared to the 4-chlorophenyl analog (7d). Specifically, compound 7g achieved 45.02±1.19% inhibition versus 40.76±1.06% for 7d, representing a 4.26 percentage point advantage [1]. Notably, the selectivity profile was inverted in HepG2 hepatocellular carcinoma cells, where 7d (44.52±1.9%) outperformed 7g (24.58±6.77%) by 19.94 percentage points, demonstrating that the Br→Cl substitution produces a functionally significant shift in cell line selectivity rather than a uniform potency change.
| Evidence Dimension | Cell growth inhibition in HT-29 colon cancer cells |
|---|---|
| Target Compound Data | 4-Bromophenyl biguanide (7g): 45.02 ± 1.19% inhibition |
| Comparator Or Baseline | 4-Chlorophenyl biguanide (7d): 40.76 ± 1.06% inhibition |
| Quantified Difference | +4.26 percentage points (absolute) favoring 4-bromophenyl in HT-29; −19.94 percentage points in HepG2, indicating inverted selectivity |
| Conditions | Cell growth inhibition assay; HT-29 human colon adenocarcinoma cell line; compounds tested as aryl-(CH₂)₀-biguanide free base derivatives |
Why This Matters
This differential selectivity profile means that researchers screening for colon cancer activity should not assume a 4-chlorophenyl analog will produce the same biological result, directly impacting compound selection decisions in antitumor drug discovery programs.
- [1] Table 1. Cell growth inhibition (%) data for arylbiguanide derivatives. Aryl substituents: 4-chlorophenyl (7d), 4-bromophenyl (7g). HT-29 cell line data. PMC9951783. View Source
